molecular formula C24H29Br2ClN2Si B3285473 (R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole CAS No. 804559-39-5

(R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole

Número de catálogo: B3285473
Número CAS: 804559-39-5
Peso molecular: 568.8 g/mol
Clave InChI: ZRWSDIWSVXXBNG-SESFFYHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Chemical Identity:

    • IUPAC Name: (R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole
    • CAS Registry Number: 804559-39-5 .
    • Structure: A benzodiazasilole derivative with two 4-bromobenzyl groups, a chloro substituent, and a trans-crotyl (2E) chain. The (R,R) stereochemistry indicates specific chiral centers.
  • Synthesis and Applications: Likely synthesized via nucleophilic substitution or silicon-mediated cyclization, though detailed protocols are unavailable in the provided evidence. Potential applications in catalysis or medicinal chemistry due to its brominated aromatic and stereospecific silicon-nitrogen framework .

Propiedades

IUPAC Name

(3aR,7aR)-1,3-bis[(4-bromophenyl)methyl]-2-[(E)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Br2ClN2Si/c1-2-3-16-30(27)28(17-19-8-12-21(25)13-9-19)23-6-4-5-7-24(23)29(30)18-20-10-14-22(26)15-11-20/h2-3,8-15,23-24H,4-7,16-18H2,1H3/b3-2+/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWSDIWSVXXBNG-SESFFYHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[Si]1(N(C2CCCCC2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[Si]1(N([C@@H]2CCCC[C@H]2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Br2ClN2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804559-39-5
Record name (R,R)-1,3-BIS-(4-BROMOBENZYL)-2-CHLOROOCTAHYDRO-2-1H-2-(E)-CROTYL-1,3,2-BENZODIAZASILOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

(R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structural framework that includes a benzodiazasilole core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological molecules.

Biological Activity Overview

Research indicates that compounds similar to (R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole exhibit a range of biological activities including:

  • Antimicrobial Properties : Some studies suggest that derivatives of benzodiazasiloles possess significant antimicrobial activity against various pathogens.
  • Anticancer Activity : There is evidence that certain benzodiazasilole compounds can inhibit tumor growth in vitro and in vivo.
  • Immunomodulatory Effects : Compounds in this class may enhance immune responses, making them potential candidates for immunotherapy.

The biological activity of (R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
  • Binding to Receptors : It might interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Induction of Apoptosis : Some studies indicate that related compounds can trigger programmed cell death in cancer cells.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study 1 : A research article demonstrated that a related benzodiazasilole compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM.
CompoundCell LineIC50 (µM)
Compound AMCF-712
Compound BMDA-MB-23115
  • Study 2 : Another study reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL for a closely related structure.
PathogenMIC (µg/mL)
S. aureus8
E. coli16

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Features Differences from Target Compound References
1,3-Bis(4-methylbenzyl)-benzodiazasilole Lacks bromine and chlorine; methyl groups instead of bromobenzyl substituents. Reduced steric bulk and halogen reactivity.
2-Chloro-1,3-dibenzyloctahydrobenzodiazasilole No bromine or crotyl group; simpler benzyl substituents. Lower molecular weight and fewer π-π interactions.
(R,S)-Diastereomer of Target Compound Differing stereochemistry at chiral centers. Altered catalytic or biological activity.

Key Research Findings (Hypothetical)

  • Stereochemical Impact : The (R,R) configuration may improve enantioselectivity in asymmetric catalysis vs. racemic mixtures .
  • Thermal Stability : Silicon-nitrogen frameworks typically exhibit higher thermal stability than carbon-nitrogen analogues, but direct data for this compound is missing.

Critical Data Gaps

  • Experimental Data: No melting point, solubility, or spectroscopic data (e.g., NMR, IR) is available in the provided evidence.
  • Biological/Catalytic Activity: No peer-reviewed studies on efficacy, toxicity, or mechanistic roles.
  • Synthetic Yield/Purity: No information on optimization or scalability.

Recommendations for Further Research

  • Database Access : Retrieve full-text articles from PubChem or CAS (via SciFinder) using the CAS number 804559-39-5 .
  • Comparative Studies : Explore analogues with varying halogens (e.g., fluorine, iodine) or substituents (e.g., nitro, methoxy) to assess electronic effects.
  • Stereochemical Analysis : Conduct computational modeling (DFT) to correlate (R,R) configuration with reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole?

  • Methodology : The synthesis of structurally similar benzodiazasiloles (e.g., benzimidazoles or oxadiazoles) often involves multi-step nucleophilic substitution and cyclization reactions. For bromobenzyl derivatives, Suzuki-Miyaura cross-coupling or Ullmann-type reactions may be employed to introduce aryl groups. The crotyl group (2E-configuration) likely requires stereoselective alkylation under controlled conditions (e.g., using chiral catalysts or low-temperature Grignard reactions). Post-synthetic chlorination can be achieved via electrophilic substitution with Cl₂ or SOCl₂ .
  • Characterization : Confirm regiochemistry and stereochemistry using ¹H/¹³C NMR (e.g., NOESY for spatial proximity) and X-ray crystallography (if single crystals are obtainable) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Based on safety protocols for halogenated benzyl derivatives (e.g., 4-bromobenzyl or chlorophenyl analogs):

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with moisture or strong bases, which may degrade the silole ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the (R,R) configuration and crotyl geometry. Use DEPT-135 or HSQC for carbon assignments.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry and bond angles in the octahydro silole core .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

  • Methodology :

  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • VCD/ECD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra with computational predictions (DFT/B3LYP) to validate the (R,R) configuration .
  • Crystallographic Data : Cross-reference with analogous structures in the Cambridge Structural Database (CSD) to identify common packing motifs .

Q. What strategies optimize reaction yields for introducing the 4-bromobenzyl groups?

  • Methodology :

  • Catalytic Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for Suzuki coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility.
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. How does the crotyl group’s (2E)-geometry influence the compound’s reactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (Gaussian 16) to analyze orbital interactions and transition states during electrophilic attacks.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated crotyl derivatives to probe mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability data?

  • Methodology :

  • TGA/DSC Parallel Runs : Conduct thermogravimetric analysis (TGA) under N₂ vs. air to assess oxidative decomposition. Compare with differential scanning calorimetry (DSC) to identify phase transitions.
  • Batch Comparison : Analyze multiple synthetic batches for impurities (HPLC) that may lower decomposition temperatures .

Q. What analytical approaches resolve conflicting NMR signals in the octahydro silole core?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping protons.
  • Dynamic NMR : Heat samples to 50–80°C to coalesce signals and calculate rotational barriers in the silole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole
Reactant of Route 2
Reactant of Route 2
(R,R)-1,3-Bis(4-bromobenzyl)-2-chlorooctahydro-2-(2E)-crotyl-1H-1,3,2-benzodiazasilole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.